molecular formula C8H13N B3361684 3,5,6,7,8,8a-Hexahydroindolizine CAS No. 92675-44-0

3,5,6,7,8,8a-Hexahydroindolizine

Cat. No.: B3361684
CAS No.: 92675-44-0
M. Wt: 123.2 g/mol
InChI Key: ZWZQSLQJKCKOIM-UHFFFAOYSA-N
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Description

3,5,6,7,8,8a-Hexahydroindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. This compound is characterized by its unique bicyclic structure, which includes a five-membered pyrrole ring fused to a six-membered piperidine ring. The presence of nitrogen in the ring system imparts significant chemical reactivity and biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,5,6,7,8,8a-Hexahydroindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3,5,6,7,8,8a-Hexahydroindolizine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the ring system can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

    Indolizine: A parent compound with a similar bicyclic structure but without the hexahydro modification.

    Pyrrolizine: Another nitrogen-containing heterocycle with a fused pyrrole and piperidine ring system.

    Quinolizidine: A related compound with a bicyclic structure containing a nitrogen atom.

Uniqueness: 3,5,6,7,8,8a-Hexahydroindolizine is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5,6,7,8,8a-hexahydroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h3,5,8H,1-2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZQSLQJKCKOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC=CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536187
Record name 3,5,6,7,8,8a-Hexahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92675-44-0
Record name 3,5,6,7,8,8a-Hexahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,6,7,8,8a-Hexahydroindolizine
3,5,6,7,8,8a-Hexahydroindolizine
3,5,6,7,8,8a-Hexahydroindolizine
3,5,6,7,8,8a-Hexahydroindolizine
Reactant of Route 5
3,5,6,7,8,8a-Hexahydroindolizine
Reactant of Route 6
3,5,6,7,8,8a-Hexahydroindolizine

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